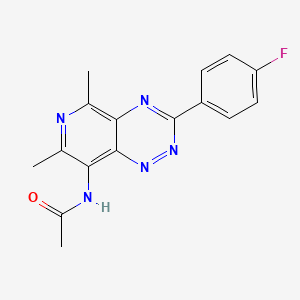

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

Beschreibung

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is a synthetic organic compound that belongs to the class of pyridotriazine derivatives

Eigenschaften

CAS-Nummer |

121845-83-8 |

|---|---|

Molekularformel |

C16H14FN5O |

Molekulargewicht |

311.31 g/mol |

IUPAC-Name |

N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazin-8-yl]acetamide |

InChI |

InChI=1S/C16H14FN5O/c1-8-13(19-10(3)23)15-14(9(2)18-8)20-16(22-21-15)11-4-6-12(17)7-5-11/h4-7H,1-3H3,(H,19,23) |

InChI-Schlüssel |

UUMOUDRURDEIED-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C(=N1)C)NC(=O)C)N=NC(=N2)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridotriazine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and nitriles under acidic or basic conditions.

Introduction of the fluoro-phenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluoro-phenyl group is introduced to the pyridotriazine core.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its effectiveness against resistant strains highlights its potential use in developing new antibiotics or antifungal agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Neuroprotective Effects:

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide has shown promise in neuroprotection studies. It may protect neuronal cells from oxidative stress and apoptosis, making it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science Applications

1. Organic Electronics:

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance efficiency and stability.

2. Photocatalysis:

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide has been explored for its photocatalytic properties. It can facilitate chemical reactions under light irradiation, which is beneficial in environmental remediation processes such as the degradation of pollutants or water purification systems.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Cancer Cell Lines | Inhibition of proliferation in multiple cancer types; apoptosis induction observed. |

| Antimicrobial Testing | Bacterial Strains | Effective against resistant strains; potential for new antibiotic development. |

| Neuroprotection Research | Neuronal Cells | Reduced oxidative stress; protective effects noted against neurodegeneration. |

| Organic Electronics Development | OLEDs | Improved efficiency when integrated into device structures; stable performance over time. |

| Photocatalytic Activity Assessment | Environmental Remediation | Effective degradation of pollutants under UV light; promising results for water treatment applications. |

Wirkmechanismus

The mechanism of action of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-(4-Chloro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

- N-(3-(4-Methyl-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide

Uniqueness

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is unique due to the presence of the fluoro-phenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, binding affinity to targets, and overall biological activity.

Biologische Aktivität

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a heterocyclic structure characterized by a pyrido(3,4-e)(1,2,4)triazine core with a fluoro-substituent on the phenyl group and two methyl groups at positions 5 and 7. Its molecular formula is , with a molecular weight of approximately 254.26 g/mol .

Biological Activity

Research indicates that N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide exhibits several notable biological activities:

- Antitumor Activity :

-

Mechanism of Action :

- The biological activity is largely attributed to its interaction with specific molecular targets involved in cancer progression. In vitro assays suggest that the compound may inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .

- Enhanced apoptosis markers such as increased CASPASE 3/7 activity were observed upon treatment with this compound .

- Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Case Studies

-

Breast Cancer Study :

A study evaluating the effects of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide on MCF-7 breast cancer cells found that it significantly reduced cell viability at concentrations ranging from 0.01 to 100 µM. The IC50 value was reported to be around 18 µM . -

Mechanistic Insights :

In silico studies have supported the interaction of this compound with PARP1, suggesting a targeted approach for its use in cancer therapy. The computational analyses indicated that the binding affinity of the compound to PARP1 was comparable to known inhibitors like Olaparib .

Q & A

Q. What are the recommended synthetic routes for N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido[3,4-e][1,2,4]triazin-8-yl)-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Pyridotriazine Core Formation : Cyclocondensation of substituted pyridine precursors with triazine derivatives under reflux conditions (e.g., THF or dioxane) .

- Fluorophenyl Group Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl moiety .

- Acetamide Functionalization : Acylation of the amine group using acetyl chloride in the presence of a base like triethylamine .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) can minimize trial-and-error approaches .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments. F NMR confirms fluorophenyl integration .

- FTIR : Identify carbonyl (C=O) stretches (~1650–1750 cm) and N-H bending (~1550 cm) in the acetamide group .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNO) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How can researchers assess preliminary biological activity for this compound?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA. Include positive controls (e.g., staurosporine for kinases) .

- Dose-Response Curves : Calculate IC values via nonlinear regression (e.g., GraphPad Prism). Use triplicates to assess reproducibility .

- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to differentiate target-specific activity from general toxicity .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Assay Standardization : Compare buffer pH, ion concentrations, and incubation times. For example, kinase assays are sensitive to Mg levels .

- Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities as confounding factors .

- Structural Analog Comparison : Test fluorophenyl-substituted analogs (e.g., chloro or methyl derivatives) to isolate electronic effects .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .

Q. What strategies optimize the synthetic yield while adhering to green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace THF/dioxane with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce heavy metal waste .

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce reaction time (e.g., Corning AFR™ modules) .

- Process Simulation : Aspen Plus® models predict energy consumption and optimize solvent recovery .

Q. How can computational models predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR). Validate with co-crystallized ligands .

- ADMET Prediction : SwissADME estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for metabolic degradation (e.g., cytochrome P450 oxidation) .

- Machine Learning : Train models on PubChem datasets to correlate structural features with bioavailability .

Q. What experimental approaches validate the compound’s selectivity against off-target receptors?

- Methodological Answer :

- Panel Screening : Test against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler®) to identify cross-reactivity .

- Cryo-EM/SPR : Resolve binding kinetics (k/k) using surface plasmon resonance or cryogenic electron microscopy .

- CRISPR-Cas9 Knockouts : Generate cell lines lacking the target protein to confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.